2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-11(2)19-16(17-10)9-13(18-19)12-5-6-14(20-3)15(8-12)21-4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOJHFQIXMUBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of 3,4-dimethoxyphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Scientific Research Applications
Anticancer Potential
Research has indicated that 2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These results suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects
This compound also shows promise as an anti-inflammatory agent. Preliminary studies indicate that it may exert its effects by inhibiting pro-inflammatory cytokines and reducing edema in animal models. For example, compounds within this class demonstrated potent inhibition of plasma prostaglandin E2 levels in carrageenan-induced edema models .
Enzymatic Inhibition
Recent findings suggest that pyrazolo[1,5-a]pyrimidines can act as selective inhibitors for various enzymes involved in cancer progression and inflammation. The structure-activity relationship (SAR) studies indicate that modifications to the core structure can enhance inhibitory potency against specific targets .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of various pyrazolo[1,5-a]pyrimidine derivatives, including 2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine. The findings highlighted its effectiveness in inhibiting cell proliferation in lung and breast cancer models. The compound's ability to induce apoptosis was also noted as a critical mechanism for its anticancer activity.
Case Study 2: Anti-inflammatory Mechanism Investigation
In another study focusing on anti-inflammatory properties, researchers assessed the compound's impact on cytokine release in vitro. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels when treated with the compound compared to controls. This suggests a potential application in treating inflammatory diseases where cytokine modulation is beneficial.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Substituent Effects on Bioactivity
Key Observations:
- Electron-donating vs. withdrawing groups : The 3,4-dimethoxyphenyl group in the target compound may improve solubility compared to halogenated analogs (e.g., dichlorophenyl or bromophenyl derivatives) but could reduce metabolic stability due to methoxy group oxidation .
- Methyl vs. trifluoromethyl groups : Methyl groups at 5 and 7 (target compound) contribute to moderate lipophilicity (logP ~3.2), whereas trifluoromethyl groups (e.g., in ERβ ligands) increase logP (~4.5) and enhance receptor binding but may raise toxicity risks .
Physicochemical and Pharmacokinetic Properties
Table 2: Drug-Likeness Parameters (Lipinski’s Rule of Five)
| Compound Name | MW | logP | H-bond Donors | H-bond Acceptors | Violations |
|---|---|---|---|---|---|
| 2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | ~335 | ~3.2 | 0 | 6 | 0 |
| 5,7-Dihydroxypyrazolo[1,5-a]pyrimidines (e.g., 9a–c) | ~250 | ~1.8 | 2 | 6 | 0 |
| 7-Aryl-pyrazolo[1,5-a]pyrimidines (e.g., 13a–i) | ~300 | ~3.8 | 0 | 5 | 0 |
Notes:
- The target compound complies with Lipinski’s rules (MW <500, logP <5, H-bond donors <5, acceptors <10), suggesting oral bioavailability .
- Hydroxyl-substituted derivatives (e.g., 5,7-dihydroxy) exhibit lower logP values, enhancing aqueous solubility but reducing membrane permeability compared to methyl-substituted analogs .
Biological Activity
2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory properties, receptor interactions, and structure-activity relationships (SARs).
- Molecular Formula : CHNO
- CAS Number : 606116-41-0
- Molecular Weight : 271.33 g/mol
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory process.
Key Findings :
- In vitro assays demonstrated that several derivatives exhibited significant COX-2 inhibition, with IC values comparable to known anti-inflammatory drugs such as celecoxib. For instance, one study reported IC values for related compounds ranging from 0.04 μmol to 0.04 ± 0.02 μmol against COX-2 .
- The compound's efficacy was further validated in vivo using carrageenan-induced paw edema models, where it showed a marked reduction in inflammation similar to that of indomethacin .
Receptor Interactions
The compound has also been explored for its interaction with various receptors, particularly in the context of neurological disorders.
Dopamine Receptor Activity :
- In a study focused on the design of selective D5 receptor partial agonists, several pyrimidine derivatives were identified with promising activity at dopamine receptors. Although specific data on 2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine was limited, its structural analogs indicated potential for further development in this area .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives.
Modifications and Their Effects :
- Substituents on the phenyl ring significantly affect the compound's interaction with COX enzymes and receptor binding affinities.
- Electron-donating groups on the pyrazolo ring enhance anti-inflammatory activity by increasing binding affinity to COX enzymes and improving pharmacokinetic properties .
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
-
Carrageenan-Induced Paw Edema :
- A study demonstrated that a series of pyrazolo[1,5-a]pyrimidine derivatives significantly reduced paw swelling in animal models compared to controls.
- The most potent derivatives showed ED values comparable to established anti-inflammatory agents.
-
Cytotoxicity Assessment :
- In vitro cytotoxicity tests revealed that certain modifications led to reduced toxicity while maintaining anti-inflammatory properties, suggesting a therapeutic window for further development.
Q & A
Q. What are the optimized synthetic routes for 2-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl or α,β-unsaturated systems. For example:
- Method A : Cyclocondensation of 5-amino-3-methylpyrazole with dimethoxy-substituted chalcone derivatives under acidic catalysis (e.g., HCl or acetic acid) at 80–100°C for 6–12 hours .
- Method B : Palladium-catalyzed direct C–H arylation of preformed pyrazolo[1,5-a]pyrimidine cores with 3,4-dimethoxyphenyl halides, requiring inert conditions (N₂ atmosphere) and ligands like PPh₃ .
Q. Key parameters :
Q. What analytical techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?
- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from methyl and methoxy groups .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 5,7-dimethyl vs. 4,6-substitution patterns) .
- HPLC-MS : Validates purity (>95%) and detects trace byproducts (e.g., dealkylated derivatives) .
Case study : Discrepancies in aromatic proton splitting patterns may arise from rotational isomerism; variable-temperature NMR or DFT calculations can confirm dynamic behavior .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Nitrile gloves, chemical-resistant lab coats, and full-face shields to prevent dermal exposure (skin irritation reported in analogs) .
- Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., trifluoromethylated byproducts) .
- Waste disposal : Segregate halogenated waste (from trifluoromethyl groups) for incineration .
Advanced Research Questions
Q. How does this compound inhibit cytochrome P450 enzymes, and what experimental models validate its selectivity?
The compound competitively binds to the heme-active site of CYP3A4 and CYP2D6, as shown by:
- Docking simulations : π-π stacking with Phe304 and hydrogen bonding to Thr309 in CYP3A4 .
- In vitro assays : IC₅₀ values of 1.2 µM (CYP3A4) vs. 45 µM (CYP2C9), confirming selectivity .
- Metabolic stability tests : Co-incubation with probe substrates (e.g., midazolam for CYP3A4) in human liver microsomes .
Contradiction note : Some studies report non-competitive inhibition; validate via Lineweaver-Burk plots and surface plasmon resonance (SPR) .
Q. What computational strategies are used to design derivatives with enhanced bioactivity?
- QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl vs. methyl) with logP and IC₅₀ values .
- MD simulations : Predict binding stability of 3,4-dimethoxy groups in hydrophobic pockets of kinase targets (e.g., KDR) .
- Fragment-based design : Replace the pyrimidine ring with triazolo[1,5-a]pyrimidine to improve solubility without losing affinity .
Q. How do structural modifications at position 7 influence enzyme inhibition and cytotoxicity?
Validation : Use CRISPR-edited cell lines (e.g., CYP3A4-knockout HepG2) to isolate target-specific effects .
Q. What crystallographic data are available for this compound, and how does its conformation impact biological activity?
Single-crystal X-ray analysis reveals:
- Torsion angles : The dimethoxyphenyl group adopts a dihedral angle of 58° relative to the pyrimidine ring, maximizing π-stacking with planar enzyme pockets .
- Hydrogen bonds : N1–H···O interactions stabilize the lactam tautomer, critical for binding kinase ATP pockets .
Application : Overlay crystal structures with homologous proteins (e.g., CDK2) to predict off-target effects .
Q. How can contradictory data on metabolic stability be resolved in preclinical studies?
- Species variability : Human liver microsomes show t₁/₂ = 120 min vs. 30 min in rat models due to CYP2C19 polymorphisms .
- Assay conditions : Include NADPH regeneration systems to avoid false negatives in intrinsic clearance assays .
- LC-HRMS metabolomics : Identify phase II metabolites (e.g., glucuronides) that may confound UV-based detection .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
